N'-(1,3-Benzodioxol-5-ylmethylene)-4-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
“N’-(1,3-Benzodioxol-5-ylmethylene)-4-((4-chlorobenzyl)oxy)benzohydrazide” is a synthetic organic compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzodioxole and chlorobenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1,3-Benzodioxol-5-ylmethylene)-4-((4-chlorobenzyl)oxy)benzohydrazide” typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-((4-chlorobenzyl)oxy)benzohydrazide under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Purification methods such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the hydrazide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N’-(1,3-Benzodioxol-5-ylmethylene)-4-((4-chlorobenzyl)oxy)benzohydrazide” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may make it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of “N’-(1,3-Benzodioxol-5-ylmethylene)-4-((4-chlorobenzyl)oxy)benzohydrazide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzodioxole and chlorobenzyl groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-Benzodioxol-5-ylmethylene)benzohydrazide
- N’-(4-Chlorobenzyl)benzohydrazide
- N’-(1,3-Benzodioxol-5-ylmethylene)-4-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, “N’-(1,3-Benzodioxol-5-ylmethylene)-4-((4-chlorobenzyl)oxy)benzohydrazide” may exhibit unique properties due to the presence of both the benzodioxole and chlorobenzyl groups
Properties
CAS No. |
393173-23-4 |
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Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H17ClN2O4/c23-18-6-1-15(2-7-18)13-27-19-8-4-17(5-9-19)22(26)25-24-12-16-3-10-20-21(11-16)29-14-28-20/h1-12H,13-14H2,(H,25,26)/b24-12+ |
InChI Key |
PLHCGDAHUOHZMI-WYMPLXKRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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